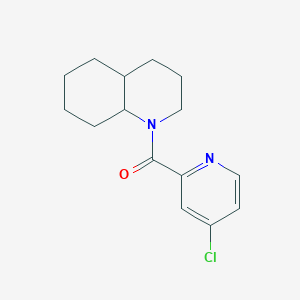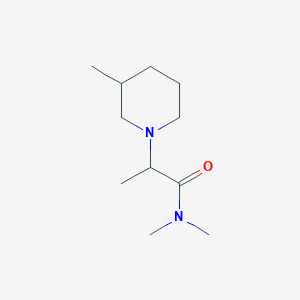
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and cell proliferation. The compound has also been shown to induce apoptosis and inhibit angiogenesis. Furthermore, it has been reported to enhance the activity of certain immune cells, such as natural killer cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to exhibit potent pharmacological properties, which makes it an attractive candidate for further research. However, the compound has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide. One area of interest is the development of more efficient synthesis methods that can yield higher quantities of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections. Furthermore, the compound's mechanism of action needs to be further elucidated to fully understand its pharmacological properties. Finally, more studies are needed to evaluate the compound's safety and toxicity profiles.
Conclusion
In conclusion, N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of certain enzymes. Although the compound has some limitations, it has several advantages for lab experiments. There are several future directions for research on N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide, including the investigation of its potential as a therapeutic agent for various diseases and the elucidation of its mechanism of action.
Synthesemethoden
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 3-(pyridin-3-ylmethyl)-4-hydroxycoumarin with N-methylformamide in the presence of a catalyst. The reaction yields the desired product, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antiviral activities. The compound has been tested in various in vitro and in vivo models, and the results have been promising.
Eigenschaften
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19(11-13-5-4-8-18-10-13)17(20)15-9-14-6-2-3-7-16(14)21-12-15/h2-8,10,15H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCKOOOQBCXNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)

![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)





![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)

![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)